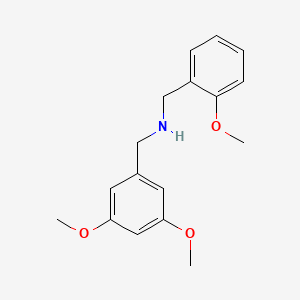
N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, also known as MPTA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA belongs to the thiazole class of compounds and has a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune response. In addition, N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to modulate the activity of various enzymes and receptors involved in neuronal function and survival.
Biochemical and Physiological Effects
N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to decrease tumor volume and inhibit angiogenesis. In inflammation research, N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to reduce the production of inflammatory cytokines and protect against oxidative stress. In neurodegenerative disorder research, N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its unique chemical structure, high potency, and selectivity. However, N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine also has some limitations, such as its low solubility in water and potential toxicity at high doses. These limitations can be overcome by using appropriate solvents and optimizing the dose and treatment regimen.
将来の方向性
There are several future directions for research on N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, including:
1. Optimization of the synthesis method to increase yield and purity
2. Investigation of the mechanism of action of N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine in various diseases
3. Evaluation of the safety and efficacy of N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine in clinical trials
4. Development of N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine derivatives with improved pharmacokinetic properties
5. Investigation of the potential of N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine as a drug combination therapy
Conclusion
In conclusion, N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been studied extensively for its potential in cancer, inflammation, and neurodegenerative disorders. The mechanism of action of N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its unique chemical structure, high potency, and selectivity. There are several future directions for research on N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, including optimization of the synthesis method, investigation of the mechanism of action, and evaluation of the safety and efficacy in clinical trials.
合成法
The synthesis of N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form 4-methyl-1,3-thiazole-2-carboxylic acid hydrazide. The second step involves the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid hydrazide with 3-bromopyridine to form N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine. The synthesis of N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been optimized to increase yield and purity, and the resulting compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine can reduce the production of inflammatory cytokines and protect against oxidative stress. Neurodegenerative disorder research has shown that N-(4-methylphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine can protect against neuronal damage and improve cognitive function.
特性
IUPAC Name |
N-(4-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-4-6-13(7-5-11)17-15-18-14(10-19-15)12-3-2-8-16-9-12/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLCDFYSFSBNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5684348.png)
![2-methoxy-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5684356.png)
![N-(4-chlorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684359.png)
![2-methyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5684372.png)
![2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B5684373.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5684381.png)

![7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684391.png)

![3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B5684411.png)

![(4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5684432.png)
![N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B5684440.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5684447.png)